molecular formula C13H11N3O B12452258 2-(6-Methylpyridin-2-yl)benzoxazol-6-ylamine

2-(6-Methylpyridin-2-yl)benzoxazol-6-ylamine

Cat. No.: B12452258
M. Wt: 225.25 g/mol
InChI Key: WNUJMGSQSWAOMP-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzoxazole ring imparts unique electronic properties, while the pyridine ring enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methylpyridin-2-yl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-(6-methylpyridin-2-yl)carboxylic acid under dehydrating conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methylpyridin-2-yl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the benzoxazole ring to form dihydrobenzoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(6-methylpyridin-2-yl)-1,3-benzoxazol-6-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(6-Methoxypyridin-2-yl)methanamine
  • 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
  • 2-(Chloromethyl)-6-methoxypyridine

Comparison: Compared to these similar compounds, 2-(6-methylpyridin-2-yl)-1,3-benzoxazol-6-amine is unique due to the presence of both the benzoxazole and pyridine rings, which confer distinct electronic and chemical properties. This dual-ring structure enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1,3-benzoxazol-6-amine

InChI

InChI=1S/C13H11N3O/c1-8-3-2-4-11(15-8)13-16-10-6-5-9(14)7-12(10)17-13/h2-7H,14H2,1H3

InChI Key

WNUJMGSQSWAOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N

Origin of Product

United States

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